molecular formula C9H5BrO2 B8792431 7-Bromobenzofuran-3-carbaldehyde

7-Bromobenzofuran-3-carbaldehyde

Cat. No. B8792431
M. Wt: 225.04 g/mol
InChI Key: FPGHHRSOGWLLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromobenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromobenzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromobenzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromobenzofuran-3-carbaldehyde

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H

InChI Key

FPGHHRSOGWLLNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Compound 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide (8.98 g, 31.63 mmol) in 150 mL dry toluene at −78° C. was added DIBAL-H (31.63 mL, 31.63 mmol) dropwise. The reaction mixture was stirred for 1 hour at −78° C. under a nitrogen atmosphere, and quenched slowly with saturated aqueous NH4Cl. After warming to room temperature, the mixture was exacted with EtOAc (300 mL), and washed with brine (50 mL), dried over Na2SO4. The solvent was concentrated in vacua. The residue was separated and purified with silica gel chromatography to give product 7-bromo-1-benzofuran-3-carbaldehyde.
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
31.63 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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